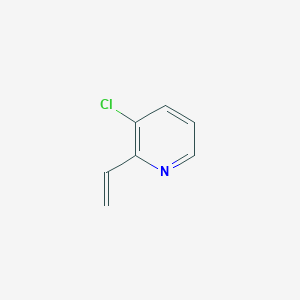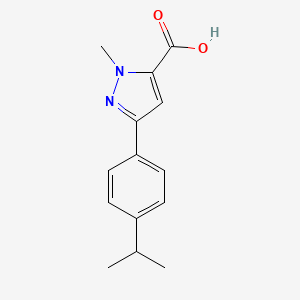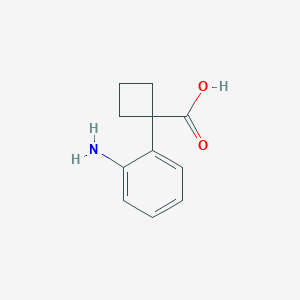-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743228.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes ethyl, methyl, and isopropyl groups attached to the pyrazole rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the ethyl, methyl, and isopropyl groups through alkylation reactions. The final step usually involves the coupling of the two pyrazole rings via a methylene bridge, using reagents such as formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it useful in drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties may also find applications in the development of new materials with specific functionalities.
作用机制
The mechanism of action of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole
- 1-(propan-2-yl)-1H-pyrazole
- 1,3-dimethyl-1H-pyrazole
Uniqueness
The uniqueness of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” lies in its dual pyrazole structure with distinct substitution patterns. This configuration provides a versatile platform for chemical modifications and enhances its potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H23N5 |
|---|---|
分子量 |
261.37 g/mol |
IUPAC 名称 |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-18-10-13(12(4)16-18)8-15-9-14-6-7-19(17-14)11(2)3/h6-7,10-11,15H,5,8-9H2,1-4H3 |
InChI 键 |
YBINNHOTWQDRNJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C)CNCC2=NN(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Bis(2-aminoethyl)amino]propan-2-ol](/img/structure/B11743152.png)
![8H-Indolo[3,2,1-de]acridin-8-one](/img/structure/B11743154.png)
![1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743155.png)
![4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11743157.png)
![(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11743159.png)

![3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11743167.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743186.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743190.png)

![(2R,5S)-2-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11743213.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743215.png)
